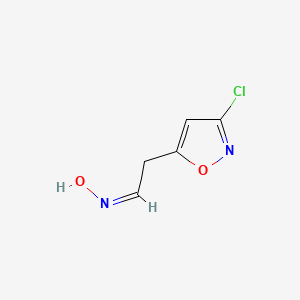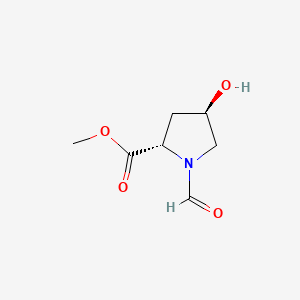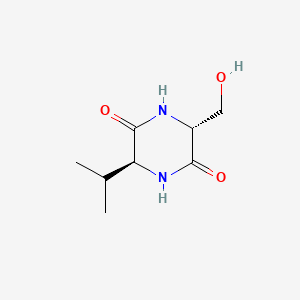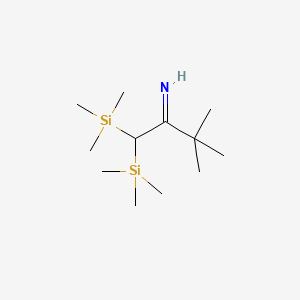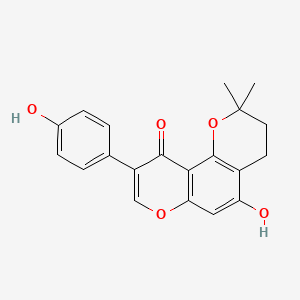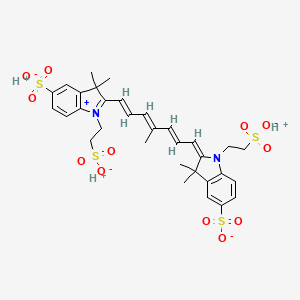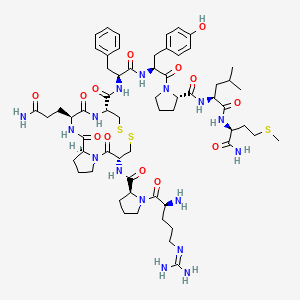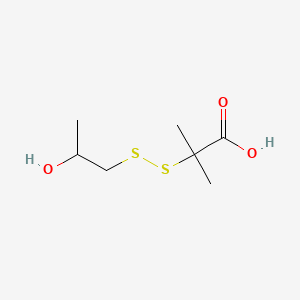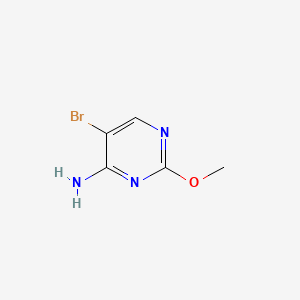
5-Bromo-2-methoxypyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxypyrimidin-4-amine: is a heterocyclic organic compound with the molecular formula C5H6BrN3O . It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and an amino group at the 4th position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile are unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-2-methoxypyrimidin-4-amine is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines play a crucial role in the structure of nucleic acids, which are key components of biochemical reactions involving enzymes, proteins, and other biomolecules .
Cellular Effects
Pyrimidine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 5-Bromo-2-methoxypyrimidin-4-amine in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyrimidin-4-amine typically involves the bromination of 2-methoxypyrimidine followed by amination. One common method includes the following steps:
Bromination: 2-Methoxypyrimidine is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane to introduce the bromine atom at the 5th position.
Amination: The resulting 5-bromo-2-methoxypyrimidine is then reacted with ammonia or an amine source under appropriate conditions to introduce the amino group at the 4th position
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Bromination: Using large-scale reactors to brominate 2-methoxypyrimidine.
Continuous Amination: Employing continuous flow reactors for the amination step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxypyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Pyrimidine oxides.
Reduction Products: Dehalogenated pyrimidines
Scientific Research Applications
Chemistry: 5-Bromo-2-methoxypyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the production of advanced materials with specific electronic and optical properties .
Comparison with Similar Compounds
- 5-Bromo-4-methoxypyrimidin-2-amine
- 5-Bromo-2-methylpyrimidine
- 5-Bromo-2-methoxypyridine
Comparison:
- 5-Bromo-4-methoxypyrimidin-2-amine: Similar structure but with the amino group at the 2nd position instead of the 4th. This positional difference can lead to variations in biological activity and reactivity .
- 5-Bromo-2-methylpyrimidine: Contains a methyl group instead of a methoxy group, which can affect its solubility and reactivity in different chemical environments .
- 5-Bromo-2-methoxypyridine: Similar to 5-Bromo-2-methoxypyrimidin-4-amine but with a pyridine ring instead of a pyrimidine ring, leading to differences in electronic properties and potential applications .
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, methoxy group, and amino group on the pyrimidine ring makes it a versatile intermediate for various synthetic applications and a promising candidate for drug development .
Properties
IUPAC Name |
5-bromo-2-methoxypyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKKQTPLZJNGOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672016 |
Source


|
| Record name | 5-Bromo-2-methoxypyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148214-56-6 |
Source


|
| Record name | 5-Bromo-2-methoxypyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)
![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)
![Oxiranemethanol,alpha-methyl-3-(1-methylethyl)-,acetate,[2S-[2alpha(R*),3bta]]-(9CI)](/img/new.no-structure.jpg)
